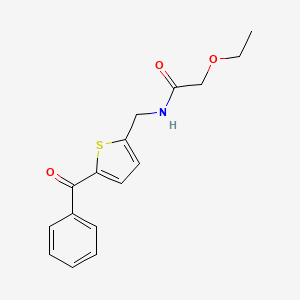

N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide

Description

N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-2-20-11-15(18)17-10-13-8-9-14(21-13)16(19)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQOMTDGMPUMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide typically involves the condensation of 5-benzoylthiophene-2-carbaldehyde with 2-ethoxyacetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Thiophene: The parent compound of thiophene derivatives.

Benzoylthiophene: A closely related compound with similar structural features.

Ethoxyacetamide: Another related compound with an ethoxyacetamide moiety.

Uniqueness

N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide is unique due to its specific combination of a benzoylthiophene moiety with an ethoxyacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide is a synthetic compound belonging to the class of thiophene derivatives. Its unique structure combines a benzoylthiophene moiety with an ethoxyacetamide group, which imparts distinct biological activities and makes it a subject of interest in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

IUPAC Name

- N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxyacetamide

Molecular Formula

- C16H17NO3S

Molecular Weight

- 305.37 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity

| Pathogen Type | Specific Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 32 µg/mL |

| Bacteria | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The anti-inflammatory effects are hypothesized to occur through the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Analgesic Properties

In addition to its antimicrobial and anti-inflammatory activities, this compound has shown potential as an analgesic agent. Experimental models indicate that it may reduce pain responses comparable to standard analgesics.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated that the compound not only inhibited growth but also had a bactericidal effect at higher concentrations.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain behavior compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.